molecular formula C14H20O6 B026099 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone CAS No. 128837-25-2

1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone

Cat. No. B026099
M. Wt: 284.3 g/mol
InChI Key: OZFOVZXYRLEVMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include the formation of ethoxymethoxy phenyl ethanone derivatives. For example, complex bisphosphine and oxadiazolyl compounds have been synthesized through various methods, which could be analogous to the synthesis of 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone, although specific studies on this exact compound are limited (Imamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone has been analyzed using techniques like X-ray diffraction and DFT calculations. These studies provide insights into the isomeric structures, intramolecular hydrogen bonding, and molecular electrostatic potentials, essential for understanding the compound's reactivity and interactions (Șahin et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone derivatives focus on their role as intermediates in synthesizing more complex molecules. These compounds can undergo various chemical transformations, including photoremoval of protecting groups for carboxylic acids, indicating their potential utility in organic synthesis (Atemnkeng et al., 2003).

Physical Properties Analysis

The physical properties of compounds structurally related to 1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone, such as crystal structure and thermal stability, have been characterized. These studies highlight the importance of understanding the material's properties for its potential applications in various fields (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of similar ethanone derivatives involve their reactivity in forming supramolecular architectures and their interactions with other molecules. These properties are crucial for applications in material science and organic synthesis (Manzano et al., 2015).

Scientific Research Applications

Heterocyclic Compound Synthesis

1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone serves as a precursor in the synthesis of heterocyclic compounds. These compounds have broad applications in the pharmaceutical industry, medicinal chemistry, and drug research. A study detailed the synthesis and antimicrobial activity of a specific derivative, highlighting its effectiveness against both gram-positive and gram-negative bacteria (Wanjari, 2020).

Microwave-Assisted Synthesis of Chalcone Derivatives

The compound is also used in the microwave-assisted synthesis of biologically active chalcone derivatives. This process involves the preparation of pyrazole derivatives, which have been screened for their antimicrobial activity against various bacterial strains such as Escherichia coli, Proteus vulgaris, and Salmonella typhimurium (Katade et al., 2008).

Photoremovable Protecting Group for Carboxylic Acids

A derivative of this compound, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), has been introduced as a photoremovable protecting group for carboxylic acids. The study demonstrated that when photolyzed, the protected compound releases the acid with high yield, showcasing its potential in various chemical synthesis processes (Atemnkeng et al., 2003).

ADMET and Molecular Docking Studies

The compound has been used in ADMET and molecular docking studies to assess its binding efficacy with proteins, particularly focusing on its antimicrobial properties. Such studies are crucial for drug development and understanding the interaction of potential drug molecules with biological targets (SRI SATYA et al., 2022).

properties

IUPAC Name

1-[2,4-bis(ethoxymethoxy)-6-hydroxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-4-17-8-19-11-6-12(16)14(10(3)15)13(7-11)20-9-18-5-2/h6-7,16H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFOVZXYRLEVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC(=C(C(=C1)OCOCC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562398
Record name 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone

CAS RN

128837-25-2
Record name 1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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